molecular formula C16H14ClFN2O2 B1523729 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol CAS No. 1299311-28-6

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol

Cat. No.: B1523729
CAS No.: 1299311-28-6
M. Wt: 320.74 g/mol
InChI Key: AUZAOHTZCMKRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol is a halogenated indole derivative with a molecular formula of C₁₆H₁₄ClFN₂O₂ and a molecular weight of 320.75 g/mol . The compound features:

  • A 3H-indole core substituted at position 2 with an amino group (-NH₂) and at position 5 with chlorine.
  • A hydroxyl group (-OH) at position 3, along with a 2-ethoxy-5-fluorophenyl substituent attached to the same carbon.

Properties

IUPAC Name

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZAOHTZCMKRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C2(C3=C(C=CC(=C3)Cl)N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol, with the molecular formula C16H14ClFN2O2C_{16}H_{14}ClFN_2O_2 and a molecular weight of 320.75 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

PropertyValue
Chemical Formula C16H14ClFN2O2
Molecular Weight 320.75 g/mol
IUPAC Name 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol
CAS Number 1299311-28-6
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . In a study assessing various indole derivatives, it was found that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their potency.

CompoundMIC (µg/mL)
2-amino derivative A500
2-amino derivative B750
Target Compound 600

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that the compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants.

Concentration (µM)Scavenging Activity (%)
2532.0
5056.7
10076.0

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and PC-3 revealed that the compound exhibits anticancer properties . The cytotoxicity was evaluated using the MTT assay, which measures cell viability.

Cell LineIC50 (µM)
HeLa21.74
PC-313.62

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that the presence of electron-withdrawing groups like fluorine and chlorine significantly enhances biological activity. This is critical for designing more potent derivatives.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various indole derivatives against common bacterial strains. The results showed that derivatives with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of indole derivatives on prostate cancer cells (PC-3). The study concluded that specific structural modifications led to enhanced cytotoxicity, indicating potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Key Physical Data

Potential applications may align with indole-based antioxidants or haptens in immunology, though specific studies are absent in the provided evidence .

Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications References
Target Compound (1299311-28-6) C₁₆H₁₄ClFN₂O₂ 2-amino, 5-Cl, 3-OH, 3-(2-ethoxy-5-fluorophenyl) Discontinued; potential hapten/antioxidant
2-Amino-5-chloro-3-(2-chlorophenyl)-3H-indol-3-ol (54722-60-0) C₁₄H₁₀Cl₂N₂O 2-amino, 5-Cl, 3-OH, 3-(2-Cl-phenyl) Higher Cl content; lower solubility
5-Chloro-3-(2-chlorophenyl)-1,3-dihydro-3-methoxy-2H-indol-2-one (365526-08-5) C₁₅H₁₁Cl₂NO₂ 5-Cl, 3-methoxy, 3-(2-Cl-phenyl), ketone at C2 Oxidized indole core; antifungal activity
3-(2-(4-(3-Methoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indol-5-ol (N/A) C₁₈H₁₇N₃O₂ Triazole-ethyl linker, 3-methoxyphenyl, 5-OH Antioxidant (ischemia treatment)
2-Amino-5-chloro-3-phenyl-3H-indol-3-ol (N/A) C₁₃H₁₁ClN₂O 2-amino, 5-Cl, 3-OH, 3-phenyl Simpler structure; unsubstituted phenyl
Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs.
  • Hydroxyl vs. Methoxy Groups : The 3-OH group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to the 3-methoxy derivative (365526-08-5), influencing solubility and membrane permeability .

Commercial and Research Viability

  • The target compound’s discontinued status () contrasts with actively researched analogs like triazole-linked indoles (), which demonstrate higher adaptability in drug discovery pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Reactant of Route 2
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.